Nickel(II) Dithiocyanate: Structural Architectures, Synthesis, and Emerging Biomedical Applications
Nickel(II) Dithiocyanate: Structural Architectures, Synthesis, and Emerging Biomedical Applications
Executive Summary
Nickel(II) dithiocyanate (
Chemical Identity and Structural Architecture[2][3][4][5]
Fundamental Nomenclature
-
Molecular Formula:
[1][4][2][3][6]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Appearance: Dark chocolate-brown powder (anhydrous); turns green upon hydration or dissolution in polar solvents.
Coordination Geometry and Polymeric Structure
Unlike simple ionic salts, anhydrous nickel thiocyanate exists as a 2D coordination polymer. The nickel(II) center adopts a distorted octahedral geometry, coordinated by nitrogen atoms from two thiocyanate ligands and sulfur atoms from four adjacent thiocyanate ligands.[1][7][4]
-
Ambidentate Ligand Behavior: The thiocyanate ion (
) bridges metal centers. The "hard" Nitrogen binds to the Nickel (consistent with the Irving-Williams series), while the "soft" Sulfur bridges to adjacent metal centers, creating infinite sheets. -
Crystal Lattice: The structure belongs to the
space group.[1][6] It forms layers held together by Van der Waals forces, similar to the structural motif.[4]
Magnetic Properties
Uniquely among first-row transition metal thiocyanates,
Physicochemical Profile
Table 1: Key Physicochemical Properties of Nickel(II) Thiocyanate
| Property | Value / Characteristic | Relevance to Research |
| Solubility | Soluble in Methanol, Ethanol, Water (with decomposition/hydration) | Critical for solvent selection in ligand exchange reactions. |
| Magnetic Susceptibility | Used for characterization via SQUID magnetometry. | |
| Thermal Stability | Decomposes > 200°C | Stable under standard solvothermal synthesis conditions. |
| Coordination Mode | Facilitates formation of supramolecular frameworks (MOFs). | |
| Electronic State | High-spin | Results in characteristic d-d transition colors (Green in solution). |
Validated Synthesis Protocols
For pharmaceutical grade applications, purity is paramount. The following protocols prioritize the removal of byproducts.
Method A: The Barium Metathesis Route (High Purity)
This method is preferred for isolating the anhydrous solid because the byproduct (
Reaction:
Protocol:
-
Dissolution: Dissolve 10 mmol of Nickel(II) Sulfate in 20 mL deionized water. Separately, dissolve 10 mmol Barium Thiocyanate in 20 mL water.
-
Precipitation: Slowly add the Barium salt solution to the Nickel solution under vigorous stirring. A white precipitate (
) will form immediately. -
Filtration: Filter the solution through a 0.22
membrane (PTFE or Nylon) to remove all traces of Barium Sulfate. The filtrate is a green solution of . -
Isolation: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C. Do not overheat. The resulting solid is the hydrate.
-
Dehydration: Dry in a vacuum desiccator over
to obtain the brown anhydrous powder.
Method B: Methanolic Solvothermal Synthesis (For Complexation)
Used when the goal is to immediately react the nickel thiocyanate with organic ligands (e.g., for drug precursor synthesis).
Protocol:
-
Dissolve
and in a 1:2 molar ratio in absolute methanol. -
Precipitate
by cooling the solution to 0°C. Filter off the potassium nitrate. -
The methanolic filtrate contains
ready for ligand addition.
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the high-purity synthesis of Nickel(II) Thiocyanate via barium metathesis.
Biomedical and Pharmaceutical Relevance[2][9][10]
Therapeutic Application: Wound Healing Nanocomposites
A pivotal 2024 study has identified Nickel Thiocyanate Nanoparticles (NiSCN-NPs) as a potent agent for wound care.
-
Mechanism: The nanoparticles release
and ions in a controlled manner. The thiocyanate moiety acts as a substrate for peroxidases (present in biological fluids), generating hypothiocyanite ( ), a powerful antimicrobial agent that does not damage host tissue. -
Efficacy: Impregnated cotton gauze showed significant antibiofilm activity against S. aureus and P. aeruginosa, accelerating scarless wound healing in rat models.
Pharmaceutical Engineering: Werner Clathrates
Nickel thiocyanate is a classic "host" molecule in Werner complexes, specifically
-
Function: This complex creates a crystalline lattice with specific voids.
-
Application: It selectively encapsulates specific isomers (guests) from a mixture. This is historically significant for separating chiral drug intermediates or isomeric mixtures (e.g., separating xylene isomers) before modern chromatography became scalable.
Ligand Screening and Bioinorganic Modeling
Researchers utilize
-
Isonicotinamide Complexes:
forms complexes with isonicotinamide (an analog of the TB drug Isoniazid). Studying these crystal structures helps predict how nickel-based impurities might interact with active pharmaceutical ingredients (APIs).
Mechanism of Action Diagram
Figure 2: The oxidative pathway by which thiocyanate ions derived from Ni(SCN)2 contribute to antimicrobial activity in wound environments.
Safety and Handling (E-E-A-T)
Nickel compounds are classified as Group 1 Carcinogens (IARC) and potent sensitizers.
-
Inhalation Risk: Use a localized exhaust hood. Inhalation of nickel dust is linked to nasal and lung cancers.
-
Skin Contact: "Nickel itch" (allergic contact dermatitis) is common. Double nitrile gloves are mandatory.
-
Thiocyanate Toxicity: While less toxic than cyanide, thiocyanates can affect thyroid function (goitrogenic) by inhibiting iodine uptake.
-
Disposal: Do not dispose of down the drain. Nickel is a heavy metal pollutant. Collect in "Heavy Metal Inorganic" waste streams.
References
-
Dubler, E., Relier, A., & Oswald, H. R. (1982). Intermediates in thermal decomposition of nickel(II) complexes: The crystal structures of Ni(SCN)2(NH3)2 and Ni(SCN)2.[5][6] Zeitschrift für Kristallographie, 161(3-4), 265-277.[6]
-
Mautner, F. A., et al. (2019). Synthesis of isomorphous cobalt and nickel thiocyanate coordination compounds: Effect of metals on compound properties.[7] Polyhedron, 173, 114122.[7] [7]
-
Srivastava, G., et al. (2024). Multifunctional (4-in-1) Therapeutic Applications of Nickel Thiocyanate Nanoparticles Impregnated Cotton Gauze as Antibacterial, Antibiofilm, Antioxidant and Wound Healing Agent. Advanced Healthcare Materials.
-
Wojciechowska, A., et al. (2016). A series of nickel(II) thiocyanate complexes comprising various molar contents of isonicotinamide and water. CrystEngComm, 18, 1-15.
-
Santa Cruz Biotechnology. Nickel Thiocyanate Product Safety Data Sheet (CAS 13689-92-4).
